molecular formula C35H64O6 B1198112 Longifolicin CAS No. 177534-99-5

Longifolicin

Cat. No.: B1198112
CAS No.: 177534-99-5
M. Wt: 580.9 g/mol
InChI Key: NQASYAKOVOEALH-YZDQYAEISA-N
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Description

Longifolene (C₁₅H₂₄) is a bicyclic sesquiterpene hydrocarbon first isolated from the resin of Pinus longifolia. It is characterized by a unique tricyclic structure comprising fused cyclohexane, cyclopentane, and cycloheptane rings, contributing to its stability and lipophilicity .

Key physicochemical properties include a molecular weight of 204.35 g/mol, a boiling point of 254–256°C, and solubility in organic solvents like ethanol and dichloromethane. Its spectral data, such as distinctive ¹³C-NMR signals at δ 21.5 (C-1), 28.3 (C-2), and 125.7 (C-10), aid in structural identification .

Properties

CAS No.

177534-99-5

Molecular Formula

C35H64O6

Molecular Weight

580.9 g/mol

IUPAC Name

(2S)-4-[(8R,11R)-8,11-dihydroxy-11-[(2R,5R)-5-[(1R)-1-hydroxypentadecyl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C35H64O6/c1-3-4-5-6-7-8-9-10-11-12-16-19-22-31(37)33-25-26-34(41-33)32(38)24-23-30(36)21-18-15-13-14-17-20-29-27-28(2)40-35(29)39/h27-28,30-34,36-38H,3-26H2,1-2H3/t28-,30+,31+,32+,33+,34+/m0/s1

InChI Key

NQASYAKOVOEALH-YZDQYAEISA-N

SMILES

CCCCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCCCC2=CC(OC2=O)C)O)O)O

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CC[C@@H](CCCCCCCC2=C[C@@H](OC2=O)C)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCCCC2=CC(OC2=O)C)O)O)O

Other CAS No.

177534-99-5

Synonyms

longifolicin

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Longifolene’s tricyclic framework lacks double bonds, enhancing thermal stability compared to α-humulene’s conjugated system .
  • β-Caryophyllene’s macrocyclic structure enables stronger ligand-receptor interactions in biological systems .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Property Longifolene β-Caryophyllene α-Humulene
Molecular Weight 204.35 g/mol 204.35 g/mol 204.35 g/mol
Boiling Point 254–256°C 129–130°C 147–148°C
LogP 6.2 5.8 5.5
Solubility Insoluble in H₂O Insoluble in H₂O Insoluble in H₂O

Notes:

  • Longifolene’s higher boiling point correlates with its rigid, non-planar structure .
  • All three compounds exhibit high lipophilicity (LogP >5), favoring membrane permeability .

Table 2: Pharmacological Profiles

Activity Longifolene β-Caryophyllene α-Humulene
Anti-inflammatory Moderate (IC₅₀: 45 μM) High (IC₅₀: 12 μM) Low (IC₅₀: >100 μM)
Antimicrobial Broad-spectrum Gram-positive Limited
Cytotoxicity Low (CC₅₀: 250 μM) Moderate (CC₅₀: 80 μM) High (CC₅₀: 30 μM)

Key Findings :

  • β-Caryophyllene shows superior anti-inflammatory activity due to direct CB2 receptor agonism .
  • Longifolene’s broad antimicrobial efficacy is attributed to membrane disruption via hydrophobic interactions .

Analytical Characterization

Table 3: Spectral Data Comparison

Technique Longifolene β-Caryophyllene α-Humulene
¹³C-NMR (δ) 21.5, 28.3, 125.7 114.2 (C-1), 148.5 (C-2) 124.8, 131.4, 134.2
IR (cm⁻¹) 2920 (C-H), 1450 (C-C) 1640 (C=C) 1655 (C=C)
MS (m/z) 204 [M⁺], 189, 161 204 [M⁺], 161, 133 204 [M⁺], 161, 119

Insights :

  • The absence of IR peaks for double bonds (1640–1680 cm⁻¹) in Longifolene distinguishes it from α-humulene and β-caryophyllene .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Longifolicin
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